Carbonothioic acid, O-methyl ester

Description

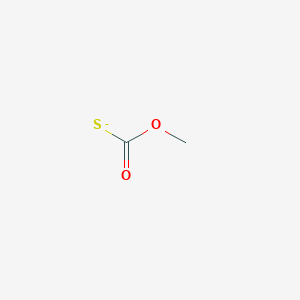

Carbonothioic acid, O-methyl ester (CAS varies by substituents) is a thiocarbonate ester characterized by the general structure R-O-C(=S)-O-R', where one oxygen atom in the traditional carbonate ester is replaced by sulfur, and at least one R group is a methyl group attached to the oxygen. For example, S-Methyl O-phenyl carbonothioate (CAS 13509-28-9) is a specific derivative with a phenyl group attached to the sulfur and a methyl group to the oxygen . This substitution introduces distinct chemical properties, such as enhanced nucleophilic reactivity due to sulfur's polarizability and leaving group ability compared to oxygen analogs .

Properties

CAS No. |

44204-02-6 |

|---|---|

Molecular Formula |

C2H3O2S- |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

methoxymethanethioate |

InChI |

InChI=1S/C2H4O2S/c1-4-2(3)5/h1H3,(H,3,5)/p-1 |

InChI Key |

YUGAPOVDMHKYAG-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonothioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide (CS₂) with methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CS2+CH3OH+NaOH→CH3OCS2Na+H2O

The sodium salt of the ester (sodium methyl xanthate) is then acidified to yield the free ester:

CH3OCS2Na+HCl→CH3OCS2H+NaCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are continuously fed into the system along with a base. The reaction mixture is then processed to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic acid, O-methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester under basic conditions.

Major Products

Oxidation: Disulfides (e.g., dimethyl disulfide).

Reduction: Thiols (e.g., methanethiol).

Substitution: Corresponding substituted products (e.g., methyl xanthate derivatives).

Scientific Research Applications

Carbonothioic acid, O-methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various xanthate derivatives.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Widely used in the mining industry as a flotation agent to enhance the separation of valuable minerals from ores.

Mechanism of Action

The mechanism by which carbonothioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase by flotation. In biological systems, it can interact with thiol groups in proteins, leading to enzyme inhibition or modification.

Comparison with Similar Compounds

Structural and Nomenclature Differences

- Carbonothioic Acid Esters vs. Carboxylic Acid Esters: Carbonothioic acid esters (e.g., O-methyl S-phenyl carbonothioate) feature a C(=S) group, whereas carboxylic acid esters (e.g., methyl acetate) have C(=O). The sulfur atom in thioesters reduces resonance stabilization, increasing reactivity toward nucleophiles . Example: Ethyl O-methyl carbonothioate (CH₃OC(=S)OCH₂CH₃) hydrolyzes faster than its oxygen analog due to weaker C-S bond strength .

- O-Methyl vs. S-Methyl Isomers: In O-methyl carbonothioates, the methyl group is attached to oxygen (e.g., Carbonothioic acid, O-methyl S-(4-isocyanatophenyl) ester, CAS 55226-10-3), while S-methyl isomers (e.g., Carbonothioic acid, S-methyl O-phenyl ester) have the methyl group on sulfur. The O-methyl derivatives exhibit higher polarity and lower volatility compared to S-methyl analogs .

Reactivity and Stability

- Hydrolysis and Nucleophilic Substitution: Thioesters like Carbonothioic acid, O-ethyl O-methyl ester (CH₃OC(=S)OCH₂CH₃) undergo rapid hydrolysis in aqueous basic conditions, forming carboxylic acids and releasing H₂S. In contrast, oxygen esters (e.g., methyl benzoate) require stronger acidic or enzymatic conditions for hydrolysis . Substituent effects: Electron-withdrawing groups (e.g., trichlorothioacrylic acid O-methyl ester, CAS 76619-91-5) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

- Thermal Stability: Aromatic thioesters (e.g., S-Methyl O-phenyl carbonothioate) exhibit greater thermal stability due to resonance stabilization from the phenyl group, whereas aliphatic derivatives (e.g., Carbonothioic acid, O-ethyl S-methyl ester) decompose at lower temperatures .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.